(R)-1-Boc-2-propyl-piperazine
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Overview
Description
“®-1-Boc-2-propyl-piperazine” is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.34 . Its IUPAC name is tert-butyl ®-2-propylpiperazine-1-carboxylate . It appears as a white solid .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
“®-1-Boc-2-propyl-piperazine” is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Piperazine Derivatives in Drug Development
Piperazine derivatives have garnered significant interest in the field of drug development due to their versatility and efficacy across a range of therapeutic areas. The structural modification of the piperazine nucleus has been shown to significantly alter the medicinal properties of the resultant compounds. This adaptability has led to the exploration of piperazine-based molecules for various pharmacological activities, including central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. Such modifications have not only expanded the therapeutic applications of piperazine derivatives but have also enhanced their pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Piperazine's Role in Antidepressants
The presence of a piperazine substructure in many marketed antidepressants highlights its critical role in the development of treatments for depression, a leading contributor to global disability. The piperazine moiety's favorable CNS pharmacokinetic profile, along with its ability to bind in specific conformations to antidepressant targets, underscores its significance in designing novel antidepressant compounds. This review focuses on the ongoing advancements in piperazine-based antidepressants, providing insights into structure-activity relationships (SAR) and highlighting compounds in early or late-phase human testing (Kumar et al., 2021).
Piperazine Derivatives as Antimicrobial Agents
The development of resistance in pathogenic organisms has prompted the search for novel antimicrobial agents. Piperazine derivatives have emerged as potent candidates due to their diverse biological activities, including antibacterial, antifungal, antitubercular, anticancer, antiviral, and antioxidant properties. This comprehensive review highlights recent advancements in piperazine derivatives that exhibit antimicrobial activity, providing a foundation for the design and development of new antimicrobial agents (Patel et al., 2022).
Nanofiltration Applications
A novel class of nanofiltration (NF) membranes featuring a crumpled polyamide layer based on piperazine (PIP) has shown promise in enhancing membrane separation performance. These membranes, notable for their dramatic improvements in water permeance, selectivity, and antifouling performance, represent a significant advancement in environmental applications such as water treatment and purification. This critical review outlines the mechanisms behind the formation of crumpled NF morphologies and discusses their environmental applications, highlighting the potential for these membranes in addressing global water challenges (Shao et al., 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2R)-2-propylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOQORCFQPSZ-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647545 |
Source
|
Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1212252-88-4 |
Source
|
Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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